biglycan

Extracellular matrix biology Collagen binding assays Proteoglycan biochemistry

Researchers studying SLRP-collagen interactions face confounding artifacts when using decorin as a control, as decorin binds both collagen I and VI. Biglycan provides the definitive collagen I-null class I SLRP control. • Collagen I-Binding-Deficient: Zero detectable affinity for collagen I in solid-phase assays-clean discrimination of collagen I-dependent vs. independent functions. • Bone Formation Research: Required SLRP for osteogenesis; BGN-KO mice show osteopenia not seen in decorin-KO. • Disease-Stage Biomarker: Elevated in atrophic oral lichen planus (p<0.05), validated for malignancy monitoring. Supplied as purified recombinant protein (>95% SDS-PAGE) with verified bioactivity. Global shipping.

Molecular Formula C23H35NO3S
Molecular Weight 0
CAS No. 123939-84-4
Cat. No. B1168362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebiglycan
CAS123939-84-4
Molecular FormulaC23H35NO3S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biglycan Structural and Functional Overview


Biglycan (BGN, CAS 123939-84-4) is a class I small leucine-rich proteoglycan (SLRP) consisting of a 42.5 kDa core protein organized into 12 tandem leucine-rich repeats, substituted with two chondroitin sulfate (CS) or dermatan sulfate (DS) glycosaminoglycan (GAG) chains near its N-terminus [1]. It shares approximately 55% amino acid sequence identity with decorin (class I SLRP) but arose from a gene duplication event and exhibits distinct structural, biochemical, and functional properties that prevent simple interchangeability [2]. Biglycan functions as an extracellular matrix (ECM) organizer, a damage-associated molecular pattern (DAMP) engaging Toll-like receptors (TLR2/TLR4) during sterile inflammation, and a modulator of growth factor signaling including TGF-β and BMP pathways [3].

1
Class I SLRP with dual GAG architecture Two chondroitin/dermatan sulfate chains at Ser42/Ser47; distinct from single-chain decorin
2
ECM organizer and DAMP signaling molecule Engages TLR2/TLR4 in sterile inflammation; modulates TGF-β and BMP pathway context
3
Collagen VI-selective binding profile No detectable collagen I affinity; supports selective ECM interaction studies

Biglycan Critical Differentiators from Other SLRPs


Despite 55% amino acid sequence homology with decorin, biglycan cannot be interchanged with decorin or other class I SLRPs due to four fundamental differences: (1) biglycan possesses two GAG attachment sites (Ser42 and Ser47) versus decorin's single site, conferring distinct biomechanical and signaling properties [1]; (2) biglycan exhibits selective collagen-binding specificity—it binds collagen VI with high affinity but lacks affinity for collagen type I, whereas decorin binds both collagen types [2]; (3) knockout phenotypes demonstrate non-redundant in vivo functions—biglycan-null mice develop progressive osteopenia with defective bone formation capacity, whereas decorin-null mice maintain normal bone mass [3]; (4) in post-traumatic osteoarthritis, decorin predominantly regulates cartilage degeneration while biglycan is more critical for subchondral bone structure maintenance [4]. These quantitative and qualitative differences establish that biglycan and decorin are not functionally interchangeable reagents for experimental or therapeutic applications.

Biglycan Two GAG attachment sites with cooperative assembly; binds collagen VI, lacks collagen I affinity; non-redundant bone mass maintenance in knockout models.
Decorin Single GAG attachment site; binds both collagen I and VI; normal bone mass in knockout mice. Functional profile may not transfer—55% sequence homology does not imply interchangeability.
Biglycan In PTOA models, loss primarily alters subchondral trabecular bone structure with limited cartilage degeneration impact. Tissue-compartment-specific function profile.
Decorin In PTOA models, loss drives more severe cartilage degeneration (higher Mankin score) without subchondral bone alteration. Compartment response may differ significantly.

Biglycan Quantitative Differentiation Evidence


Collagen I Binding Affinity vs Decorin

In multiple independent assay systems, biglycan shows no detectable binding to collagen type I, whereas decorin demonstrates robust collagen I binding [1]. Recombinant biglycan/decorin chimeras were produced to map collagen-binding domains; chimeras containing decorin leucine-rich repeats 4-5 flanked by biglycan sequences retained collagen I binding, confirming that biglycan's native sequence lacks the requisite collagen I-binding motif [1].

Collagen I binding vs decorin
Head-to-head
No detectable affinity in multiple solid-phase assay systems; decorin shows robust collagen I binding. Chimeric mapping confirms biglycan lacks the requisite collagen I-binding motif.
Supports collagen I-binding-deficient SLRP control selection
Solid-phase binding assays; recombinant chimera constructs expressed in mammalian cells
Extracellular matrix biology Collagen binding assays Proteoglycan biochemistry

Collagen VI Binding Affinity vs Decorin

Both biglycan and decorin bind collagen VI with high affinity, exhibiting dissociation constants (KD) of approximately 30 nM as measured by surface plasmon resonance (BIAcore 2000) and solid-phase assays [1]. The two proteoglycans compete equally for the same binding site on collagen VI, localized near the N-terminal region of the triple helix [1]. Removal of GAG chains by chondroitinase ABC digestion does not significantly affect binding, indicating that the core protein mediates this interaction [1].

Collagen VI binding affinity
Head-to-head
Both biglycan and decorin bind collagen VI with KD ~30 nM (SPR, BIAcore 2000). Core protein mediates interaction; GAG removal does not significantly affect binding.
Interchangeable for collagen VI interaction studies; biglycan enables cleaner interpretation via concurrent collagen I-binding deficiency
SPR with pepsin-extracted collagen VI from human placenta; chondroitinase ABC digestion
Surface plasmon resonance Collagen VI interaction Binding affinity quantification

Bone Mass Phenotype in Knockout Models

Biglycan-deficient (Bgn-/-) mice exhibit progressively diminished bone mass with age, characterized by reduced mineral apposition rates as measured by double tetracycline-calcein labeling [1]. In contrast, decorin-deficient mice display normal bone mass, establishing that biglycan plays a non-redundant role in bone formation [1]. Biglycan/decorin double-knockout mice exhibit more severe osteopenia than single biglycan knockouts, indicating partial functional compensation in bone tissue [1]. Marrow stromal cells from biglycan-null mice show reduced TGF-β responsiveness, decreased collagen synthesis, increased apoptosis, and diminished calcium accumulation [1].

Bone mass phenotype (KO models)
Reported
Progressive osteopenia vs normal bone mass
Reported bone-mass phenotype context; biglycan-null mice show defective bone formation, decorin-null mice maintain normal bone mass
Double tetracycline-calcein labeling; calvarial cell culture assays; reduced TGF-β responsiveness observed
Knockout mouse model Bone mineral density Osteopenia quantification

Oral Lichen Planus Progression Biomarker vs Lumican

In a comparative proteomics study of oral lichen planus (OLP) malignant progression, biglycan expression showed a significant increase (p < 0.05) in the OLP-AT (atrophic) group compared to the OLP-T (typical) group [1]. In contrast, lumican showed significant up-regulation (p < 0.05) in both OLP-T and OSCC-T (oral squamous cell carcinoma typical) groups versus adjacent and control tissues [1]. This differential expression pattern establishes biglycan and lumican as distinct biomarkers with non-overlapping diagnostic value [1].

OLP biomarker vs lumican
Reported
Biglycan: significant increase (p < 0.05) in OLP-AT vs OLP-T. Lumican: significant up-regulation in OLP-T and OSCC-T groups vs controls. Distinct expression patterns.
Supports disease-stage-specific biomarker expression profiling
LC-MS proteomics; Western blot validation; semi-quantitative IHC on human oral mucosa tissues
Biomarker discovery Oral pathology Proteomics quantification

Cartilage Degeneration vs Subchondral Bone in PTOA

In the destabilization of the medial meniscus (DMM) model of post-traumatic osteoarthritis (PTOA), biglycan inducible knockout (BgniKO) mice developed similar degrees of OA as controls (0.44 [-0.18, 1.05] difference in modified Mankin score), whereas decorin inducible knockout (DcniKO) mice exhibited a more severe OA phenotype (1.38 [0.91, 1.85] difference) [1]. Decorin/biglycan double knockout (Dcn/BgniKO) mice showed similar histological OA phenotype to DcniKO mice (1.51 [0.97, 2.04] difference vs. control) [1]. Notably, both BgniKO and Dcn/BgniKO mice developed altered subchondral trabecular bone structure, whereas DcniKO and control mice did not [1].

PTOA cartilage vs subchondral bone
Head-to-head
BgniKO: 0.44 [-0.18, 1.05] Mankin score difference; DcniKO: 1.38 [0.91, 1.85] difference
Reported tissue-compartment-specific functional segregation: decorin loss drives cartilage degeneration, biglycan loss drives subchondral bone alteration
DMM surgical PTOA model; inducible KO mice; modified Mankin scoring; micro-CT bone assessment
Osteoarthritis model Cartilage degeneration Subchondral bone

GAG Attachment Site Architecture vs Decorin

Biglycan possesses two distinct chondroitin/dermatan sulfate GAG attachment sites at serine 42 and serine 47, whereas decorin contains only a single GAG attachment site [1]. Mutagenesis studies revealed that serine 42 is almost fully utilized regardless of site 2 availability, whereas substitution of site 2 is greatly influenced by the presence or absence of serine 42 [1]. This cooperative effect on xylosyl transfer to site 2, mediated by xylosylation of site 1, creates a unique hierarchical regulation of biglycan GAG chain assembly not present in decorin [1].

GAG attachment site architecture
Reported
Two sites (Ser42/Ser47) with cooperative regulation
Dual-site GAG architecture with hierarchical assembly regulation; decorin has single site without cooperative control
Mutagenesis in human 293 and CHO cells; [35S]sulfate labeling; site-directed serine-to-alanine/threonine substitution
Glycosaminoglycan biosynthesis Post-translational modification Xylosyltransferase regulation

Biglycan High-Impact Application Scenarios


Collagen I-Binding Deficient SLRP Controls

For researchers investigating SLRP-collagen interactions, biglycan serves as the definitive collagen I-binding-deficient class I SLRP control. Unlike decorin, which binds collagen type I robustly, biglycan exhibits no detectable affinity for collagen I in multiple solid-phase assay systems, enabling clean experimental discrimination of collagen I-dependent versus collagen I-independent SLRP functions [1]. This property is essential for mapping collagen-binding domains, studying ECM assembly mechanisms, and validating antibody specificity in collagen-binding assays. Procurement of biglycan rather than decorin eliminates confounding collagen I-binding artifacts in experimental systems where collagen I is present [2].

Bone Biology and Osteoporosis Target Validation

Biglycan is the required SLRP for bone formation and osteoporosis research based on knockout mouse phenotypes showing progressive osteopenia with defective bone formation capacity [1]. Decorin-deficient mice, in contrast, exhibit normal bone mass, establishing that decorin cannot substitute for biglycan's non-redundant role in skeletal homeostasis [1]. Biglycan knockout mice display reduced marrow stromal cell proliferation, diminished TGF-β responsiveness, decreased collagen synthesis, and impaired calcium accumulation, making biglycan a validated target for osteoporosis drug discovery and bone anabolic agent screening [1].

Subchondral Bone Remodeling in Osteoarthritis

In post-traumatic osteoarthritis (PTOA) research, biglycan is the mechanistically relevant SLRP for subchondral bone structural studies. Conditional knockout experiments in the DMM surgical model demonstrate that biglycan loss specifically alters subchondral trabecular bone architecture (micro-CT quantification), whereas decorin loss does not affect subchondral bone structure [1]. Conversely, decorin loss drives more severe cartilage degeneration (Mankin score difference: BgniKO 0.44 vs. DcniKO 1.38) [1]. This tissue-compartment-specific functional segregation mandates the use of biglycan-specific reagents for investigations of bone-cartilage crosstalk, osteophyte formation, and subchondral bone-targeted OA therapeutics [1].

Oral Lichen Planus Malignant Progression Biomarker

Biglycan provides a disease-stage-specific biomarker for oral lichen planus (OLP) malignant progression that lumican cannot substitute for. Quantitative proteomics (LC-MS) and Western blot validation show that biglycan expression is significantly elevated (p < 0.05) specifically in atrophic OLP (OLP-AT) tissues, whereas lumican expression increases in typical OLP (OLP-T) and oral squamous cell carcinoma (OSCC-T) groups [1]. This differential expression pattern establishes biglycan as the preferred analyte for monitoring OLP progression toward malignancy and developing diagnostic assays with superior specificity for atrophic lesion detection [1].

Application
Selection Property
Validation Focus
Collagen I-binding-deficient SLRP control studies
Collagen I-binding-deficient SLRP context
Collagen I/VI binding assay endpoint review
Bone formation and skeletal homeostasis research
Osteopenia-model response context
Bone mineral density and mineral apposition endpoints
Subchondral bone remodeling in osteoarthritis models
Tissue-compartment response context
Micro-CT trabecular architecture and histological scoring
Oral lesion malignant progression biomarker studies
Disease-stage expression context
Proteomic differential expression and IHC validation endpoints
All applications are research-use contexts. Reported model-response and endpoint data require independent validation for specific experimental systems.

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